Molecular docking studies have been conducted for the synthesized 2‐aryl(heteroaryl)‐6‐(4‐alkyl(aryl)‐1H‐1,2,3‐triazol‐1‐yl)‐4‐(trifluoromethyl)quinolines. [] These studies aim to predict the preferred orientation of these molecules when binding to biological targets like proteins or DNA. [] Understanding the binding modes can provide valuable insights into their potential mechanism of action. []
The photophysical properties of the synthesized 2‐aryl(heteroaryl)‐6‐(4‐alkyl(aryl)‐1H‐1,2,3‐triazol‐1‐yl)‐4‐(trifluoromethyl)quinolines have been investigated. [] While specific details regarding absorption and emission spectra are not provided, the presence of both the quinoline and triazole rings suggests potential interesting photophysical behavior. [] These heterocyclic systems are known to exhibit fluorescence, which can be further tuned by modifications on the aromatic rings. []
The interactions of the synthesized 2‐aryl(heteroaryl)‐6‐(4‐alkyl(aryl)‐1H‐1,2,3‐triazol‐1‐yl)‐4‐(trifluoromethyl)quinolines with DNA have been studied. [] While the exact nature and strength of these interactions are not described in detail, the presence of planar aromatic systems within the molecular structure suggests the possibility of intercalation between DNA base pairs. []
The binding interactions of the synthesized 2‐aryl(heteroaryl)‐6‐(4‐alkyl(aryl)‐1H‐1,2,3‐triazol‐1‐yl)‐4‐(trifluoromethyl)quinolines with human serum albumin (HSA) have also been investigated. [] HSA plays a crucial role in drug transport and distribution within the body; therefore, understanding these interactions is essential for potential pharmaceutical applications. []
CAS No.: 51877-53-3
CAS No.: 16039-52-4
CAS No.: 99-23-0
CAS No.: 6505-50-6
CAS No.: 83038-86-2